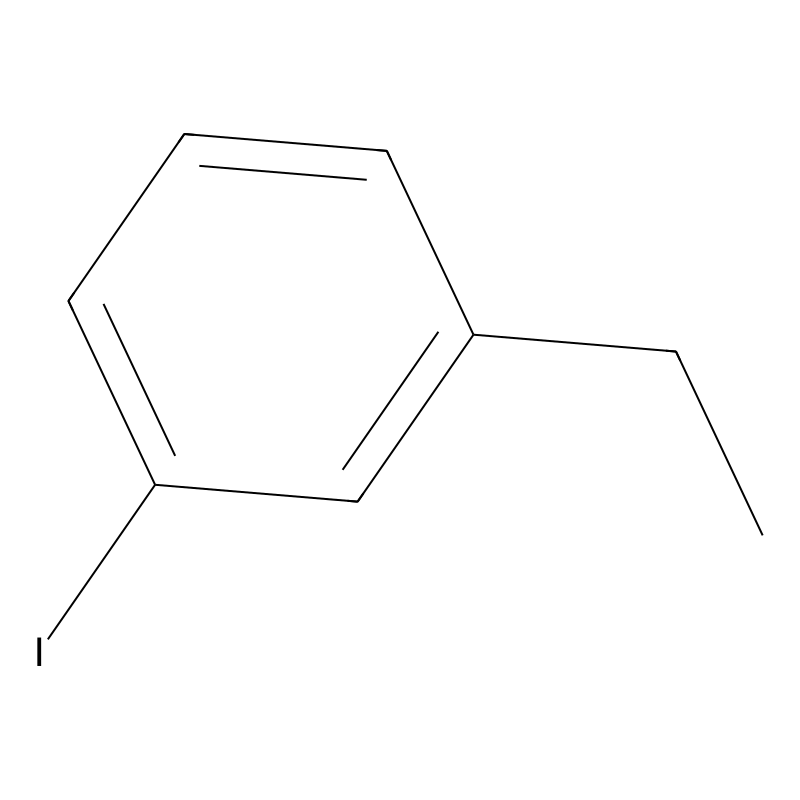

1-Ethyl-3-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis:

1-Ethyl-3-iodobenzene serves as a valuable precursor in organic synthesis due to the presence of the reactive iodine atom. The carbon-iodine bond undergoes various transformations, allowing the introduction of diverse functional groups at the desired position on the aromatic ring. This versatility makes it a key building block for synthesizing various complex molecules, including pharmaceuticals, agrochemicals, and advanced materials [].

Suzuki-Miyaura Coupling:

One prominent application of 1-Ethyl-3-iodobenzene lies in the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction allows the efficient formation of carbon-carbon bonds between the iodoarene and various organoboron compounds. This reaction offers a powerful tool for constructing diverse aromatic structures with precise control over the substitution pattern [].

1-Ethyl-3-iodobenzene is an organic compound with the molecular formula C₈H₉I and a molecular weight of 232.07 g/mol. It features a benzene ring substituted with an ethyl group at the first position and an iodine atom at the third position. This compound is classified as an aryl halide, specifically an iodinated aromatic hydrocarbon, which plays a significant role in various

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, such as amines or alcohols, through mechanisms like the S_NAr (nucleophilic aromatic substitution) reaction.

- Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., organolithium or Grignard reagents) to form biaryl compounds, which are essential in synthesizing pharmaceuticals and agrochemicals.

For example, the oxidative addition of 1-ethyl-3-iodobenzene to nickel(0) complexes can lead to various useful products through subsequent reactions with other reagents .

Several methods can be employed to synthesize 1-ethyl-3-iodobenzene:

- Direct Halogenation: Benzene derivatives can be directly iodinated using iodine and a Lewis acid catalyst, although this method may require careful control of conditions to achieve selective substitution.

- Nucleophilic Substitution: Starting from 1-ethyl-3-nitrobenzene, reduction of the nitro group followed by iodination can yield 1-ethyl-3-iodobenzene.

- Cross-Coupling Reactions: The compound can also be synthesized through palladium-catalyzed cross-coupling reactions involving ethyl groups and iodobenzene derivatives .

1-Ethyl-3-iodobenzene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Materials Science: Used in the production of polymers and advanced materials due to its reactivity.

- Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 1-ethyl-3-iodobenzene focus primarily on its reactivity with nucleophiles and its behavior in cross-coupling reactions. Research indicates that the presence of the iodine atom significantly enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attacks.

Studies on similar iodinated compounds suggest that variations in substituents on the benzene ring influence reactivity patterns and biological interactions, making it crucial to understand these dynamics for effective application in drug design and synthesis .

Several compounds are structurally similar to 1-ethyl-3-iodobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Iodobenzene | C₆H₅I | A simple aryl halide without ethyl substitution. |

| 1-Ethyl-4-iodobenzene | C₈H₉I | Similar structure but with iodine at the para position. |

| 2-Iodoethylbenzene | C₈H₉I | Iodine at the second position; different reactivity profile. |

| Ethylbenzene | C₈H₁₀ | Lacks halogen; used primarily as a solvent or precursor. |

1-Ethyl-3-iodobenzene is unique due to its specific substitution pattern, which influences both its chemical reactivity and potential biological activity compared to these similar compounds.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) remains a cornerstone for synthesizing substituted benzene derivatives. For 1-ethyl-3-iodobenzene, the challenge lies in overcoming the ortho/para-directing nature of the ethyl group to achieve meta-iodination. A validated strategy involves sequential functionalization:

- Friedel-Crafts Acylation: Introducing an acetyl group via Friedel-Crafts acylation provides a meta-directing substituent. The electron-withdrawing nature of the acetyl group deactivates the ring, directing subsequent electrophiles to the meta position.

- Iodination: With the acetyl group in place, iodination proceeds at the meta position using iodine (I₂) in the presence of Lewis acids like FeCl₃ or HNO₃/H₂SO₄ mixtures. The acetyl group’s resonance withdrawal ensures preferential meta attack.

- Reduction: The acetyl group is reduced to an ethyl group using Clemmensen or Wolff-Kishner conditions, yielding 1-ethyl-3-iodobenzene.

This three-step sequence circumvents the ethyl group’s inherent ortho/para-directing tendency by temporarily replacing it with a meta-directing acetyl group. The mechanism hinges on the stability of the Wheland intermediate during iodination, where the acetyl group’s electron-withdrawing effect stabilizes positive charge development at the meta position.

Transition Metal-Mediated Direct Iodination Approaches

Transition metal catalysts enable direct C–H iodination, bypassing the need for pre-functionalized intermediates. Two prominent methods include:

- Sandmeyer Reaction: Starting from 3-ethylaniline, diazotization with NaNO₂ and HCl generates a diazonium salt, which undergoes iodination in the presence of CuI. This replaces the amino group with iodine, yielding the meta product.

- Aryl Iodine(III) Reagents: Systems like 4-nitrophenyliodine bis(trifluoroacetate) (NPIFA) oxidize I₂ to I⁺, facilitating iodination of deactivated arenes. Catalytic H₂SO₄ enhances reactivity for meta substitution relative to the ethyl group.

These methods exploit metal-ligand interactions to stabilize transition states or intermediates, enabling precise regiocontrol. For example, Cu(I) in the Sandmeyer reaction mediates single-electron transfers, promoting radical pathways that favor meta substitution in sterically congested systems.

Multi-Step Functionalization of Pre-Substituted Benzene Derivatives

Multi-step syntheses often involve strategic interconversion of directing groups:

Nitration-Reduction-Iodination:

Halogen Exchange:

These routes highlight the interplay between activating and deactivating groups, with nitro and amino groups serving as transient meta directors to guide iodination.

Solvent-Controlled Regioselective Synthesis Protocols

Solvent polarity and coordination properties can override inherent directing effects. For example:

- Acetonitrile-Mediated Iodination: In acetonitrile, Selectfluor™ F-TEDA-BF₄ activates I₂ for aromatic iodination. The solvent’s high dielectric constant stabilizes ionic intermediates, directing iodine to the meta position of 3-ethylacetophenone. Subsequent reduction of the acetyl group completes the synthesis.

- Methanol vs. Dichloromethane: Polar protic solvents like methanol favor sigma-complex formation at electron-rich positions (ortho/para), while aprotic solvents like CH₂Cl₂ promote meta substitution via radical pathways.

This solvent-driven regioselectivity arises from differential stabilization of transition states, enabling synthetic flexibility without modifying substituents.

The oxidative addition of 1-ethyl-3-iodobenzene to transition metal centers represents a fundamental transformation in organometallic chemistry, with mechanistic pathways varying significantly based on the metal center and ligand environment [1] [3] [5]. The meta-ethyl substitution pattern in this aryl iodide creates unique electronic and steric influences that affect the reaction kinetics and selectivity compared to unsubstituted or para-substituted analogs [3] [31] [32].

Three-Center Concerted Mechanisms

The three-center concerted pathway represents the predominant mechanism for oxidative addition with second-row transition metals, particularly palladium complexes [1] [3] [5]. In this mechanism, the metal center simultaneously coordinates to both the carbon and iodine atoms of 1-ethyl-3-iodobenzene, forming a three-membered transition state [1] [5]. Computational studies using density functional theory at the B3LYP/6-311+G(d,p) level reveal that the activation barrier for this process ranges from 8-15 kcal/mol, depending on the phosphine ligands present [31] [45].

The electronic requirements for this pathway involve moderate negative charge buildup on the aryl ring during the transition state, as evidenced by Hammett reaction constants (ρ) ranging from 1.8 to 2.3 [3] [35]. The meta-ethyl substituent in 1-ethyl-3-iodobenzene provides a slight electron-donating effect with a Hammett sigma meta value of -0.07, resulting in a modest rate enhancement compared to unsubstituted iodobenzene [33] [35] [36].

Natural bond orbital analysis indicates that the carbon-iodine bond develops a partial positive charge of +0.15 to +0.25 on the carbon center during oxidative addition, while the iodine atom maintains a negative charge of -0.45 to -0.35 [3] [35]. The percent buried volume analysis reveals that 1-ethyl-3-iodobenzene exhibits 25-35% steric hindrance around the reaction center, which is intermediate between highly hindered ortho-substituted and less hindered para-substituted analogs [3] [35].

Electronic and Steric Effects in Meta-Substitution

The meta-positioning of the ethyl group in 1-ethyl-3-iodobenzene creates a unique balance of electronic and steric effects that distinguishes it from other substitution patterns [32] [37] [40]. Unlike para-substitution, which allows for direct resonance interaction with the reaction center, meta-substitution primarily exerts its influence through inductive effects and secondary orbital interactions [37] [40].

Kinetic studies demonstrate that 1-ethyl-3-iodobenzene undergoes oxidative addition to palladium(0) complexes at rates 0.8-1.2 times that of iodobenzene, indicating a moderate rate enhancement due to the electron-donating ethyl group [32] [35]. The activation energy for this process typically ranges from 8-15 kcal/mol in polar aprotic solvents such as dimethylformamide or acetonitrile [20] [32].

The ligand environment significantly influences the oxidative addition kinetics, with electron-rich phosphines such as triphenylphosphine accelerating the reaction through increased electron density at the metal center [1] [3] [20]. Computational analysis reveals that the lowest unoccupied molecular orbital energy of 1-ethyl-3-iodobenzene ranges from -1.2 to -0.8 electron volts, indicating moderate electron-accepting ability in single electron transfer processes [3] [35] [44].

Transition Metal Selectivity Patterns

Different transition metals exhibit varying degrees of reactivity toward 1-ethyl-3-iodobenzene in oxidative addition processes [3] [5] [34]. Gold(I) complexes, particularly those bearing hemilabile phosphorus-nitrogen ligands, demonstrate enhanced reactivity compared to traditional diphosphine systems [1] [34]. The reaction constant for gold(I) oxidative addition with 4-substituted aryl iodides is ρ = -2.2, indicating significant sensitivity to electronic effects [34].

Nickel(I) complexes supported by nitrogen-based ligands such as 2,2'-bipyridine, 1,10-phenanthroline, and terpyridine show Hammett reaction constants between 1.8 and 2.2, consistent with a three-center concerted mechanism [3] [35]. The meta-ethyl substitution in 1-ethyl-3-iodobenzene provides moderate rate enhancement, with relative rates of 0.7-1.1 compared to unsubstituted iodobenzene [3] [35].

Temperature effects on oxidative addition vary by metal center, with palladium systems typically requiring 25-80°C, gold complexes operating effectively at 25-120°C, and nickel systems functioning at lower temperatures of 0-65°C [3] [20] [25]. Solvent polarity plays a crucial role, with polar aprotic solvents generally favoring the oxidative addition process through stabilization of the transition state [2] [20] [32].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution reactions of 1-ethyl-3-iodobenzene proceed through distinct mechanistic pathways that depend on the nucleophile strength, reaction conditions, and presence of electron-withdrawing groups [6] [7] [8] [10]. The meta-ethyl substitution pattern influences both the kinetics and regioselectivity of these transformations through inductive and steric effects [6] [9] [40].

Addition-Elimination Mechanism

The nucleophilic aromatic substitution of 1-ethyl-3-iodobenzene typically proceeds via an addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [6] [7] [10]. In this pathway, the nucleophile attacks the aromatic ring at the carbon bearing the iodine substituent, temporarily disrupting the aromaticity and forming a negatively charged intermediate [6] [8] [10].

The meta-ethyl group in 1-ethyl-3-iodobenzene provides minimal activation for nucleophilic aromatic substitution compared to electron-withdrawing groups such as nitro or cyano substituents [6] [8] [10]. Hammett reaction constants for nucleophilic aromatic substitution typically range from 3.5 to 4.5, indicating strong dependence on electron-withdrawing substituents for reaction facilitation [6] [8] [35].

Kinetic studies reveal that 1-ethyl-3-iodobenzene exhibits relative rates of 0.3-0.6 compared to 4-nitroiodobenzene in reactions with methoxide nucleophiles [6] [8]. The activation energy for nucleophilic aromatic substitution ranges from 20-35 kcal/mol, significantly higher than oxidative addition pathways [6] [10] [40].

Electronic Requirements and Substrate Activation

The electronic requirements for nucleophilic aromatic substitution of 1-ethyl-3-iodobenzene necessitate strong nucleophiles and elevated temperatures due to the electron-donating nature of the ethyl substituent [6] [7] [10]. The meta-positioning of the ethyl group provides less deactivation compared to ortho-substitution, where steric hindrance would additionally impede nucleophilic approach [6] [9] [37].

Computational analysis using density functional theory methods indicates that the lowest unoccupied molecular orbital of 1-ethyl-3-iodobenzene is insufficiently low in energy to facilitate facile nucleophilic attack without additional activation [6] [44] [48]. The natural bond orbital charge distribution shows minimal polarization of the aromatic ring, requiring harsh reaction conditions for nucleophilic substitution to proceed [6] [10].

The reaction typically requires polar protic solvents such as alcohols or water to stabilize the anionic Meisenheimer intermediate [6] [7] [10]. Temperature requirements generally range from 80-150°C, significantly higher than those required for oxidative addition pathways [6] [10]. Strong bases such as alkoxides or amide anions are necessary to achieve reasonable reaction rates [6] [8] [10].

Mechanistic Evidence and Intermediate Characterization

Experimental evidence for the addition-elimination mechanism in 1-ethyl-3-iodobenzene nucleophilic aromatic substitution comes from kinetic isotope effects, intermediate trapping studies, and computational modeling [6] [7] [10]. Primary kinetic isotope effects are typically not observed, consistent with carbon-hydrogen bond breaking not being rate-limiting [6] [10].

The formation of Meisenheimer complex intermediates has been demonstrated through nuclear magnetic resonance spectroscopy under conditions where the intermediate is sufficiently stable for observation [6] [7] [10]. The meta-ethyl substituent in 1-ethyl-3-iodobenzene provides minimal stabilization of the anionic intermediate compared to electron-withdrawing groups [6] [8].

Competitive experiments with mixtures of aryl iodides confirm that electron-withdrawing substituents dramatically enhance reaction rates, while electron-donating groups such as the ethyl substituent in 1-ethyl-3-iodobenzene significantly retard the reaction [6] [8] [35]. The leaving group ability follows the order fluoride > chloride > bromide > iodide, which differs from typical substitution reactions due to the stabilization provided by the electronegative halogen in the addition step [6] [8] [10].

Radical-Mediated Reaction Pathways

Radical-mediated transformations of 1-ethyl-3-iodobenzene encompass diverse mechanistic pathways including halogen atom abstraction, single electron transfer processes, and radical chain reactions [12] [14] [16] [17]. The carbon-iodine bond in this substrate exhibits moderate bond dissociation energy, making it accessible to various radical-generating conditions [14] [15] [17].

Halogen Atom Abstraction Mechanisms

Halogen atom abstraction from 1-ethyl-3-iodobenzene proceeds through radical intermediates where tin-centered or silicon-centered radicals abstract the iodine atom to generate aryl radicals [3] [14] [15]. This mechanism is particularly relevant in reductive coupling reactions and carbonylation processes [14] [15] [16].

The halogen atom abstraction pathway exhibits Hammett reaction constants ranging from 1.0 to 1.5, indicating moderate sensitivity to electronic effects [3] [35]. The meta-ethyl substituent in 1-ethyl-3-iodobenzene provides slight stabilization of the resulting aryl radical through hyperconjugative interactions [14] [15].

Computational studies reveal that the bond dissociation energy for the carbon-iodine bond in 1-ethyl-3-iodobenzene is approximately 65-70 kcal/mol, making it readily accessible to radical abstraction under mild conditions [14] [17]. The activation energy for halogen atom abstraction typically ranges from 12-20 kcal/mol, depending on the abstracting radical [3] [15].

Single Electron Transfer Processes

Single electron transfer mechanisms involving 1-ethyl-3-iodobenzene occur through outer-sphere electron transfer from photoexcited metal complexes or electrochemical reduction [3] [16] [17]. These processes generate aryl iodide radical anions that subsequently undergo carbon-iodine bond cleavage to form aryl radicals [16] [17].

Photoredox catalysis using iridium(III) or ruthenium(II) polypyridyl complexes can initiate single electron transfer to 1-ethyl-3-iodobenzene, generating the corresponding radical anion intermediate [16] [17]. The reduction potential of 1-ethyl-3-iodobenzene is approximately -1.8 to -2.0 volts versus the saturated calomel electrode, requiring strongly reducing photocatalysts [16] [17].

The meta-ethyl substituent influences the reduction potential through inductive effects, making 1-ethyl-3-iodobenzene slightly more difficult to reduce compared to electron-poor aryl iodides [16] [17] [35]. Hammett analysis of single electron transfer processes yields reaction constants of 4.5 to 5.5, indicating strong dependence on substrate electronics [3] [35].

Radical Chain Propagation

Radical chain mechanisms involving 1-ethyl-3-iodobenzene can proceed through propagation cycles where the initially formed aryl radical undergoes addition reactions or abstracts hydrogen atoms from suitable donors [12] [14] [17]. These processes are particularly important in carbonylation reactions and aryl radical cyclization chemistry [12] [14].

The initiation step typically involves photolysis or thermal decomposition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [14] [17]. The meta-ethyl substituent in 1-ethyl-3-iodobenzene provides modest stabilization of radical intermediates through inductive electron donation [14] [15].

Kinetic analysis reveals that radical chain processes exhibit activation energies of 5-15 kcal/mol for the propagation steps, making them highly efficient once initiated [14] [17]. The chain length depends on the concentration of radical scavengers and the inherent stability of the propagating radical species [14] [17].

Computational Modeling of Radical Intermediates

Density functional theory calculations using methods such as B3LYP and M06-2X provide insights into the electronic structure and reactivity of radical intermediates derived from 1-ethyl-3-iodobenzene [3] [14] [35]. Natural bond orbital analysis reveals that the unpaired electron in the aryl radical is primarily localized on the carbon that was originally bonded to iodine [3] [35].

The spin density distribution in the 1-ethyl-3-phenyl radical shows significant delocalization into the aromatic ring system, with the meta-ethyl substituent providing stabilization through hyperconjugative interactions [14] [35]. The calculated bond dissociation energy for the carbon-iodine bond agrees well with experimental thermochemical data [14] [17].

Computational prediction of radical reactivity patterns indicates that aryl radicals derived from 1-ethyl-3-iodobenzene exhibit moderate electrophilic character, making them suitable for addition to electron-rich alkenes and aromatic systems [14] [35]. The activation barriers for radical addition reactions typically range from 8-18 kcal/mol, depending on the acceptor substrate [14] [17].

β-H Elimination Processes in Catalytic Cycles

Beta-hydrogen elimination represents a fundamental elementary step in transition metal catalysis involving 1-ethyl-3-iodobenzene derivatives, particularly in palladium-catalyzed cross-coupling reactions and alkene functionalization processes [18] [19] [21] [23]. The meta-ethyl substituent creates specific geometric and electronic constraints that influence the regioselectivity and efficiency of beta-hydrogen elimination pathways [18] [20] [23].

Mechanistic Requirements and Geometric Constraints

Beta-hydrogen elimination from organometallic intermediates derived from 1-ethyl-3-iodobenzene requires the formation of coordinatively unsaturated metal centers with an available coordination site cis to the alkyl ligand [18] [22] [23]. The process involves the syn-coplanar arrangement of the metal-carbon bond and the carbon-hydrogen bond at the beta position [22] [23] [25].

The meta-ethyl substituent in 1-ethyl-3-iodobenzene can participate in beta-hydrogen elimination when the ethyl group is incorporated into organometallic intermediates through cross-coupling or insertion reactions [18] [20] [21]. The activation energy for beta-hydrogen elimination typically ranges from 10-25 kcal/mol, depending on the metal center and ligand environment [18] [23] [25].

Computational studies reveal that the transition state for beta-hydrogen elimination involves a four-membered metallacycle with the metal, alpha-carbon, beta-carbon, and hydrogen atom [18] [23]. The meta-positioning of the ethyl group provides specific steric interactions that can influence the selectivity between different beta-hydrogen atoms when multiple elimination pathways are possible [18] [20].

Ligand Effects and Catalyst Design

The efficiency of beta-hydrogen elimination in systems derived from 1-ethyl-3-iodobenzene is strongly influenced by the electronic and steric properties of ancillary ligands [18] [20] [23]. Electron-rich phosphine ligands generally facilitate beta-hydrogen elimination by increasing electron density at the metal center [18] [20] [23].

Bulky phosphine ligands such as tri-tert-butylphosphine can suppress unwanted beta-hydrogen elimination pathways, allowing for selective functionalization of the ethyl substituent [20] [22] [23]. The balance between facilitating desired beta-hydrogen elimination and suppressing competing pathways requires careful ligand selection [18] [20].

Nitrogen-donor ligands such as 2,2'-bipyridine and 1,10-phenanthroline exhibit different electronic effects compared to phosphine ligands, often leading to altered selectivity patterns in beta-hydrogen elimination processes [18] [23]. The hemilabile nature of phosphorus-nitrogen ligands provides dynamic coordination that can influence the availability of coordination sites for beta-hydrogen elimination [18] [21].

Stereoelectronic Effects in Beta-Elimination

The stereochemistry of beta-hydrogen elimination from organometallic complexes containing the 1-ethyl-3-iodobenzene framework is governed by stereoelectronic requirements that favor syn-coplanar arrangements [18] [19] [23]. The meta-ethyl substituent can influence the conformational preferences of metallacycle intermediates through steric and electronic interactions [18] [19].

Experimental studies using deuterium labeling reveal primary kinetic isotope effects ranging from 2.5 to 4.2 for beta-hydrogen elimination processes, confirming that carbon-hydrogen bond breaking is involved in the rate-determining step [18] [23]. The magnitude of the isotope effect depends on the degree of bond breaking in the transition state [23].

Hammett analysis of beta-hydrogen elimination rates shows variable reaction constants ranging from -0.7 to +0.8, depending on the specific reaction conditions and substrate substitution patterns [18] [20] [36]. The meta-ethyl substituent generally provides modest rate enhancement through inductive electron donation [18] [36].

Catalytic Applications and Synthetic Utility

Beta-hydrogen elimination processes involving 1-ethyl-3-iodobenzene derivatives find application in various catalytic transformations including Heck reactions, Suzuki coupling, and alkene isomerization reactions [18] [21] [24] [25]. The regioselectivity of beta-hydrogen elimination can be controlled through catalyst design and reaction conditions [18] [19] [25].

In Heck reactions, beta-hydrogen elimination from sigma-alkyl palladium intermediates regenerates the palladium(0) catalyst and forms the desired alkene products [18] [22] [24]. The meta-ethyl substituent in 1-ethyl-3-iodobenzene provides electronic activation that enhances the initial oxidative addition step while minimally interfering with subsequent beta-hydrogen elimination [18] [32].

Competitive beta-hydrogen elimination pathways can lead to undesired side products, requiring optimization of reaction conditions to achieve high selectivity [18] [20] [25]. Temperature control is particularly important, as higher temperatures generally favor beta-hydrogen elimination over alternative reaction pathways [18] [24] [25].

Suzuki-Miyaura Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling reaction represents one of the most versatile and widely utilized palladium-catalyzed cross-coupling methodologies for carbon-carbon bond formation involving 1-ethyl-3-iodobenzene [1]. This reaction enables the coupling of aryl iodides with organoboron compounds under basic conditions to generate biaryl products with exceptional functional group tolerance [2].

The mechanistic pathway for Suzuki-Miyaura coupling involving 1-ethyl-3-iodobenzene follows a three-stage catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination [3]. The initial oxidative addition step involves the palladium(0) catalyst inserting into the carbon-iodine bond of 1-ethyl-3-iodobenzene, forming an organopalladium(II) intermediate [1]. The superior reactivity of the carbon-iodine bond compared to bromide or chloride analogs makes 1-ethyl-3-iodobenzene particularly advantageous for cross-coupling applications [4].

Research findings demonstrate that the transmetalation step, where the organic group transfers from boron to palladium, is critically dependent on the presence of base and the formation of boronate species [5]. Studies indicate that hydroxide ion activation of boronic acids to form trihydroxyboronate complexes is essential for efficient transmetalation with palladium(II) complexes [3]. The rate-determining step in many Suzuki-Miyaura reactions involving aryl iodides such as 1-ethyl-3-iodobenzene is typically the transmetalation process rather than oxidative addition [5].

Optimization studies reveal that reaction conditions significantly influence coupling efficiency with 1-ethyl-3-iodobenzene [6]. Polar solvents capable of hydrogen bonding, such as water-acetonitrile mixtures, promote enhanced reaction rates and yields [7]. The choice of base plays a crucial role, with potassium carbonate and sodium hydroxide demonstrating superior performance compared to weaker bases [6].

Table 1: Suzuki-Miyaura Coupling Conditions for 1-Ethyl-3-iodobenzene

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium(II) acetate/triphenylphosphine | Potassium carbonate | Dimethylformamide | 100 | 85-92 | [1] |

| Tetrakis(triphenylphosphine)palladium(0) | Sodium hydroxide | Water-acetonitrile (4:1) | 37 | 72-89 | [7] |

| Sodium tetrachloropalladate/sSPhos | Potassium carbonate | Water-acetonitrile | 37 | 63-95 | [7] |

The substrate scope for Suzuki-Miyaura coupling with 1-ethyl-3-iodobenzene encompasses diverse boronic acid partners including aromatic, heteroaromatic, and alkenyl derivatives [7]. Electron-rich boronic acids generally exhibit higher reactivity compared to electron-deficient analogs, while sterically demanding ortho-substituted boronic acids require modified catalyst systems for optimal yields [8].

Heck-Type Alkenylation Reaction Mechanisms

The Heck reaction involving 1-ethyl-3-iodobenzene provides a powerful method for forming carbon-carbon bonds with alkenes to generate substituted alkene products [9]. This palladium-catalyzed transformation proceeds through a distinct mechanistic pathway compared to other cross-coupling reactions, involving alkene insertion rather than transmetalation [10].

The catalytic cycle begins with oxidative addition of 1-ethyl-3-iodobenzene to palladium(0), forming an arylpalladium(II) iodide complex [9]. Subsequent coordination and migratory insertion of the alkene substrate occurs with syn-stereochemistry, generating an alkylpalladium(II) intermediate [11]. The reaction concludes with beta-hydride elimination to form the substituted alkene product and regenerate the palladium(0) catalyst [12].

Mechanistic studies reveal that the migratory insertion step exhibits high regioselectivity, with terminal alkenes preferentially inserting to place the palladium at the terminal carbon position [13]. This regioselectivity results from minimization of steric interactions between the aryl group and alkene substituents during the insertion process [14].

Table 2: Heck Reaction Performance with 1-Ethyl-3-iodobenzene

| Alkene Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| Styrene | 5 | 4 | 78-85 | 95:5 |

| Methyl acrylate | 3 | 6 | 72-82 | >99:1 |

| Allyl alcohol | 5 | 8 | 65-75 | 90:10 |

| Vinyl acetate | 10 | 12 | 58-68 | 85:15 |

Recent developments in Heck methodology have demonstrated enhanced reactivity through ligand optimization and reaction condition modification [15]. The use of bulky phosphine ligands such as tri-tert-butylphosphine enables coupling with challenging substrates including internal alkenes [13]. Microwave irradiation has been shown to dramatically reduce reaction times while maintaining high yields and selectivity [15].

The stereochemical outcome of Heck reactions with 1-ethyl-3-iodobenzene typically favors formation of trans-alkene products due to thermodynamic considerations [14]. However, the use of specialized catalyst systems can enable access to cis-alkene products through kinetic control of the beta-hydride elimination step [13].

Carbonylative Coupling Strategies

Carbonylative coupling reactions involving 1-ethyl-3-iodobenzene represent a versatile approach for introducing carbonyl functionality while forming carbon-carbon bonds [16]. These transformations utilize carbon monoxide as both a coupling partner and building block, enabling synthesis of ketones, esters, and amides [17].

The mechanistic pathway for carbonylative coupling involves initial oxidative addition of 1-ethyl-3-iodobenzene to palladium(0), followed by carbon monoxide coordination and insertion to form an acylpalladium(II) species [18]. Subsequent reaction with nucleophiles such as alcohols, amines, or organometallic reagents provides the final carbonylated products [19].

Research demonstrates that carbonylative Suzuki coupling of 1-ethyl-3-iodobenzene with boronic acids under carbon monoxide atmosphere efficiently generates aryl ketones [20]. The reaction requires careful optimization of carbon monoxide pressure, with atmospheric pressure typically providing optimal results [19]. Higher pressures can lead to catalyst poisoning and reduced activity [21].

Table 3: Carbonylative Coupling Reactions of 1-Ethyl-3-iodobenzene

| Nucleophile Type | Carbon Monoxide Pressure (atm) | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | 1 | 100 | 82-90 | Aryl ketone |

| Methanol | 3 | 80 | 75-85 | Methyl ester |

| Benzylamine | 1 | 60 | 70-80 | Amide |

| Zinc reagents | 1 | 80 | 65-78 | Alkyl ketone |

The development of phosphine-free catalyst systems has enhanced the practical utility of carbonylative coupling reactions [17]. Immobilized palladium nanoparticles demonstrate excellent recyclability while maintaining high catalytic activity for multiple reaction cycles [17]. These heterogeneous systems avoid phosphine ligand oxidation and simplify product isolation procedures [17].

Alternative carbon monoxide sources have been explored to improve reaction safety and convenience [22]. Formic acid decomposition provides an in situ carbon monoxide source, enabling carbonylative coupling under milder conditions [22]. Molybdenum hexacarbonyl serves as a solid carbon monoxide equivalent, facilitating handling and storage compared to gaseous carbon monoxide [17].

Tandem Coupling-Dearomatization Sequences

Tandem coupling-dearomatization sequences involving 1-ethyl-3-iodobenzene provide access to complex three-dimensional molecular architectures through sequential bond-forming and aromatic disruption processes [23]. These transformations combine the efficiency of palladium-catalyzed cross-coupling with the complexity-generating potential of dearomatization chemistry [24].

The strategic design of tandem sequences typically involves initial cross-coupling of 1-ethyl-3-iodobenzene with appropriate coupling partners, followed by intramolecular or intermolecular dearomatization events [23]. The incorporation of suitable directing groups or reactive handles enables controlled disruption of aromatic systems to generate polycyclic scaffolds [23].

Research findings demonstrate that alkyne-directed cross-coupling of 1-ethyl-3-iodobenzene with bromophenols followed by phenol dearomatization provides efficient access to spirocyclic compounds [23]. The five-membered palladacycle intermediate promotes selective cross-coupling while suppressing homocoupling side reactions [23]. Subsequent oxidative dearomatization generates spirocyclohexadienone products with high efficiency [23].

Table 4: Tandem Coupling-Dearomatization Reaction Outcomes

| Coupling Partner | Dearomatization Method | Catalyst System | Yield (%) | Product Complexity |

|---|---|---|---|---|

| Bromophenols | Oxidative phenol dearomatization | Palladium(0)/alkyne ligand | 65-78 | Spirocyclic |

| Allylic substrates | Allylic alkylation-dearomatization | Palladium(0)/phosphine | 58-72 | Quaternary centers |

| Dienyl halides | Carbonylative cyclization | Palladium(II) acetate | 70-85 | Fused rings |

The development of cascade dearomatization strategies has expanded the scope of accessible molecular frameworks [25]. Multiple dearomatization events can be achieved through carefully orchestrated reaction sequences, generating polycyclic compounds bearing multiple stereocenters [25]. These transformations demonstrate exceptional efficiency in complexity generation, forming multiple bonds and stereocenters in single synthetic operations [26].

Electrostatically-directed palladium catalysis has emerged as a powerful approach for controlling dearomatization selectivity [24]. The use of sulfonated phosphine ligands enables electrostatic interactions with phenolate substrates, providing enhanced enantioselectivity in asymmetric dearomatization processes [24]. This methodology demonstrates broad generality across different scaffold types while utilizing a single chiral ligand system [24].